molecular formula C8H4F3N3O2 B2981265 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1210246-41-5

8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B2981265
CAS No.: 1210246-41-5
M. Wt: 231.134
InChI Key: NAACNNGKHMVFKU-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused triazole-pyridine core. The trifluoromethyl (-CF₃) group at position 8 and carboxylic acid (-COOH) at position 3 are critical for its physicochemical and biological properties. The -CF₃ group enhances lipophilicity and metabolic stability, while the -COOH moiety enables hydrogen bonding and ionic interactions, making it a versatile scaffold in medicinal chemistry .

Synthesis typically involves condensation of ethyl 2-oxoacetate with hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to form the triazole ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-14-5(4)12-13-6(14)7(15)16/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAACNNGKHMVFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyridine ring followed by the introduction of the trifluoromethyl group and the triazolopyridine moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as aminopyridines and trifluoromethylating agents, under controlled conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the triazolopyridine core. This can be achieved using cyclization agents and specific reaction conditions to ensure the formation of the desired ring structure.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution Reactions: Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is studied for its potential biological activities. It has been investigated for its antibacterial, antifungal, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or a precursor in chemical reactions.

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 8

a. 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

  • Substituent : Fluorine (F) at position 8.
  • Key Differences : Fluorine is smaller and less electron-withdrawing than -CF₃, reducing steric hindrance and lipophilicity. This may lower metabolic stability but improve solubility.
  • Activity : Likely retains RBP4 antagonism but with reduced potency compared to the -CF₃ analogue .

b. 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Substituents : -Cl at position 8 and -CF₃ at position 4.
  • The -CF₃ at position 6 alters electronic distribution compared to the target compound.
  • Activity : Positional isomerism may shift selectivity toward different biological targets .

Substituent Variations at Position 3

a. 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

  • Substituent : Methyl (-CH₃) at position 3.
  • Key Differences : Loss of the carboxylic acid group eliminates hydrogen-bonding capacity, reducing solubility and ionic interactions.
  • Activity : Likely diminished RBP4 antagonism due to lack of critical -COOH interactions .

b. Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

  • Substituent : Ethyl ester (-COOEt) at position 3.
  • Key Differences : The ester group increases lipophilicity (logP = 1.53 vs. ~0.5 for -COOH), acting as a prodrug. Hydrolysis in vivo releases the active carboxylic acid.
  • Application : Used to enhance oral bioavailability .

Functional Group Replacements

a. 3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

  • Substituent : -CHClF₂ at position 3.
  • Key Differences : The halogenated alkyl group increases molecular weight (271.57 g/mol vs. 237.13 g/mol) and lipophilicity. The absence of -COOH limits ionic interactions.
  • Stability : Enhanced metabolic stability due to strong C-F bonds .

b. 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

  • Substituent : Bromine (Br) at position 5.
  • Key Differences : Bromine’s bulkiness may cause steric hindrance, while its polarizability could facilitate π-stacking in DNA intercalation.
  • Activity: Potential antiproliferative applications .

Aromatic and Heterocyclic Modifications

a. 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

  • Substituent : 2-Methoxyphenyl at position 3.
  • Key Differences : The aromatic ring introduces π-π interactions, and the methoxy (-OCH₃) group donates electrons, altering electronic properties.
  • Application : May target enzymes like cyclooxygenase (COX) due to structural similarity to NSAIDs .

b. 3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

  • Substituents : -CF₂H at position 3 and -CF₃ at position 8.
  • Key Differences : Dual fluorinated groups maximize lipophilicity and electron-withdrawing effects, enhancing blood-brain barrier penetration.
  • Application : Candidate for CNS-targeted therapies .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -CF₃ (8), -COOH (3) C₈H₄F₃N₃O₂ 237.13 RBP4 antagonist; high solubility
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -F (8), -COOH (3) C₇H₄FN₃O₂ 189.12 Improved solubility; moderate activity
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -Cl (8), -CF₃ (6) C₇H₃ClF₃N₃ 221.57 Altered target selectivity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid -CH₃ (3), -COOH (8) C₈H₇N₃O₂ 177.16 Reduced solubility; weak binding
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -Br (6), -COOH (3) C₇H₄BrN₃O₂ 242.03 DNA intercalation potential
3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine -CHClF₂ (3), -CF₃ (8) C₈H₃ClF₅N₃ 271.57 High lipophilicity; CNS applications

Biological Activity

8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C₈H₄F₃N₃O₂
  • Molecular Weight: Approximately 225.13 g/mol
  • Structural Features: The compound features a triazole ring fused with a pyridine structure and a carboxylic acid functional group, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: The compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structural motifs exhibited lower minimum inhibitory concentrations (MIC) compared to standard antibiotics, suggesting enhanced potency against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: In vitro studies have reported antifungal effects against Candida species, indicating potential for treating fungal infections .

Antitumor Activity

The compound has been investigated for its anticancer properties:

  • Cell Line Studies: In vitro assays revealed that this compound exhibited cytotoxic effects in various cancer cell lines including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The IC50 values were significantly lower than those of conventional chemotherapeutics .
  • Mechanism of Action: The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The carboxylic acid moiety may interact with active sites of enzymes involved in metabolic pathways critical for microbial growth and tumor cell proliferation.
  • Receptor Binding: The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to biological targets such as receptors involved in inflammatory responses and cancer cell signaling .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study 1: A comparative analysis showed that this compound outperformed traditional antibiotics in treating bacterial infections in murine models .
  • Study 2: In a cancer model, treatment with the compound led to a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy .

Data Summary

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 0.5 μg/mL
AntifungalCandida albicansInhibition at 10 μg/mL
AntitumorHeLaIC50 = 15 μM
CEMIC50 = 12 μM

Q & A

Q. What are the key considerations for optimizing the synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid to improve yield and purity?

The synthesis typically involves a two-step process: (1) condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by (2) PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine core . Key factors include:

  • Reagent stoichiometry : Excess hydrazinylpyridine derivatives (e.g., 5-substituted analogs) improve cyclization efficiency.
  • Cyclization conditions : Use of PhI(OAc)₂ in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours ensures complete ring closure.
  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) removes unreacted intermediates and byproducts.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Essential methods include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the trifluoromethyl group and carboxylic acid position (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₅F₃N₃O₂ requires [M+H]⁺ = 244.0332).
  • Single-crystal X-ray diffraction : Resolves ambiguities in substituent orientation, as demonstrated for herbicidal derivatives .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C for 24–72 hours, monitored via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >200°C for triazolo-pyridines).
  • Light sensitivity : Store derivatives in amber vials to prevent photodegradation of the trifluoromethyl group .

Advanced Research Questions

Q. What structural modifications enhance the herbicidal activity of this compound derivatives?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl at position 8) improves activity against dicotyledonous weeds (e.g., Brassica juncea), with inhibition rates >50% at 37.5 g/ha .
  • Amide formation : Coupling the carboxylic acid with lipophilic amines (e.g., 4-propylphenyl) enhances membrane permeability (Table 1) .

Table 1 : Herbicidal activity of select derivatives (150 g/ha dosage)

Substituent at Position 3Weed Species (Inhibition %)
4-PropylphenylEchinochloa crusgalli (85%)
2-ChlorobenzylthioSetaria faberii (78%)
Pyrrolidin-1-ylsulfonylAmaranthus retroflexus (92%)

Q. How can computational methods like 3D-QSAR guide the design of bioactive derivatives?

  • CoMFA/CoMSIA : Generate contour maps correlating steric/electrostatic fields with herbicidal activity. For example, bulky substituents at position 3 enhance interactions with acetolactate synthase (ALS) .
  • Molecular docking : Predict binding modes of trifluoromethyl-containing analogs to retinol-binding protein (RBP4) for retinoid-related applications .

Q. What strategies resolve contradictions in reported pharmacological activities of triazolo[4,3-a]pyridine derivatives?

  • Assay standardization : Discrepancies in antispasmodic activity (e.g., lack of efficacy in MFCA derivatives) may arise from variations in cell lines (e.g., BEAS-2B vs. HepG2) or assay endpoints .
  • Meta-analysis : Compare IC₅₀ values across studies using normalized units (e.g., µM vs. µg/mL) and adjust for metabolic stability (e.g., CYP450-mediated degradation) .

Q. How do trifluoromethyl and carboxylic acid groups influence the compound’s pharmacokinetic properties?

  • LogP modulation : The trifluoromethyl group increases lipophilicity (LogP +0.5–1.0), while the carboxylic acid enhances solubility (e.g., >10 mg/mL in PBS pH 7.4) .
  • Metabolic stability : In vitro microsomal assays (human/rat liver) show slow oxidation of the trifluoromethyl group (t₁/₂ > 120 minutes) .

Methodological Challenges

Q. What are the limitations of current synthetic routes for scale-up to gram quantities?

  • Low yields : Cyclization with PhI(OAc)₂ achieves 40–60% yield; alternatives like hypervalent iodine reagents (e.g., IBX) may improve efficiency .
  • Byproduct formation : Optimize reaction time to minimize dimerization of hydrazinylpyridines.

Q. How can researchers mitigate interference from impurities during HPLC analysis?

  • Mobile phase optimization : Use 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to resolve carboxylic acid derivatives from methyl esters .
  • Column selection : C18 columns (e.g., Zorbax Eclipse Plus) provide better peak symmetry for polar triazolo-pyridines .

Data-Driven Insights

Table 2 : Biological activity vs. substituent position (selected derivatives)

Compound IDSubstituent (Position)Activity (IC₅₀, µM)Target
43 CF₃ (Position 6)0.12RBP4 antagonist
15e 2-Chlorobenzylthio (3)1.8Antimalarial
48 CN (Position 6)0.07Retinoid pathway

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